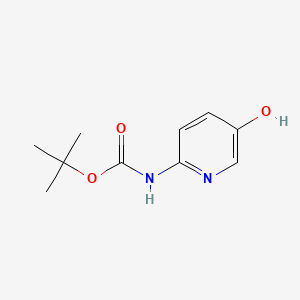
(5-Hydroxy-pyridin-2-YL)-carbamic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(5-Hydroxy-pyridin-2-YL)-carbamic acid tert-butyl ester” is a chemical compound with the CAS Number: 1187930-13-7 . It has a molecular weight of 210.23 and its IUPAC name is tert-butyl 5-hydroxy-2-pyridinylcarbamate . The compound is typically a yellow solid .
Physical And Chemical Properties Analysis
“(5-Hydroxy-pyridin-2-YL)-carbamic acid tert-butyl ester” is a yellow solid . It has a molecular weight of 210.23 .Wissenschaftliche Forschungsanwendungen
Biotechnological Applications
Research into lactic acid and its derivatives showcases the potential of biotechnological routes for producing valuable chemicals. Lactic acid, a prominent hydroxycarboxylic acid derived from biomass fermentation, serves as a precursor for various chemicals including esters and other derivatives through both chemical and biotechnological processes (Gao, Ma, & Xu, 2011). This highlights the significance of exploring similar routes for compounds like "(5-Hydroxy-pyridin-2-YL)-carbamic acid tert-butyl ester" in green chemistry applications.
Environmental Biodegradation
The biodegradation and fate of ether compounds such as ethyl tert-butyl ether (ETBE) in soil and groundwater are of environmental concern. Studies reveal microorganisms capable of degrading ETBE, potentially offering insights into biodegradation pathways and remediation strategies for related esters and carbamic acid derivatives (Thornton et al., 2020). Understanding these mechanisms could be essential for mitigating the environmental impact of similar compounds.
Pharmacological Significance
Carbamates, including esters of carbamic acids, are noted for their inhibitory effects on acetylcholinesterase (AChE), with implications for developing insecticides and therapeutic agents. The rate of decarbamoylation, a crucial step in their pharmacological activity, varies significantly with the size of the alkyl substituents on the carbamoyl group, emphasizing the importance of structural considerations in the development of new inhibitors (Rosenberry & Cheung, 2019).
Eigenschaften
IUPAC Name |
tert-butyl N-(5-hydroxypyridin-2-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-10(2,3)15-9(14)12-8-5-4-7(13)6-11-8/h4-6,13H,1-3H3,(H,11,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSCRRDRANSZAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Hydroxy-pyridin-2-YL)-carbamic acid tert-butyl ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Hydroxymethyl)pyridin-3-yl]methanol](/img/structure/B592073.png)
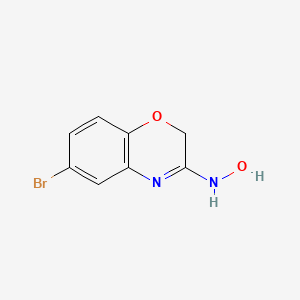
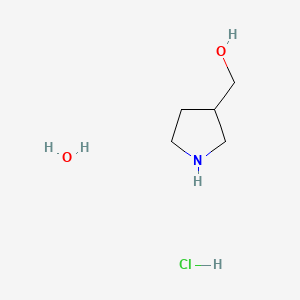
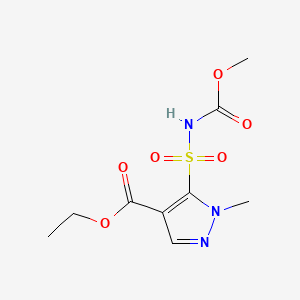
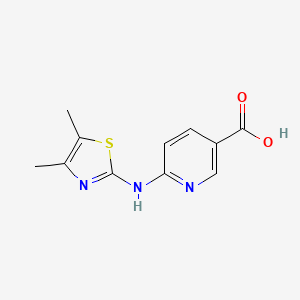
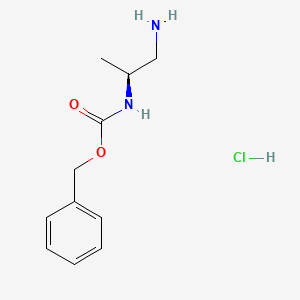
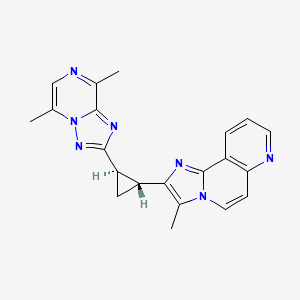
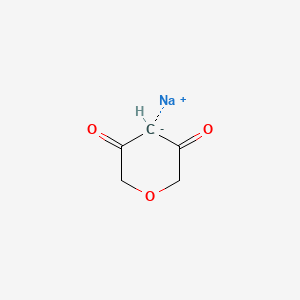

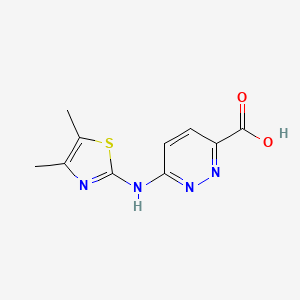
![1-Oxaspiro[2.5]oct-4-ene,6-(1-methylethyl)-,(3S-trans)-(9CI)](/img/no-structure.png)
![Spiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazin]-2'(1'H)-one hydrochloride](/img/structure/B592092.png)
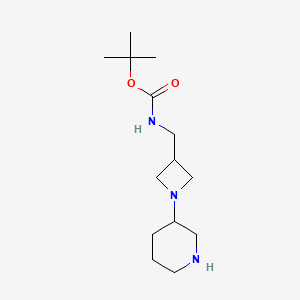
![[(2R,3S,5R)-5-[5-[2-(1,3-dioxoisoindol-2-yl)oxyethyl]-2-oxo-4-(1,2,4-triazol-1-yl)pyrimidin-1-yl]-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B592095.png)